Angulatin K: A Technical Guide on its Natural Source, Origin, and Biological Context
Angulatin K: A Technical Guide on its Natural Source, Origin, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angulatin K is a naturally occurring sesquiterpene polyol ester, a class of complex secondary metabolites known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source, geographical origin, and relevant biological context of Angulatin K, with a focus on data presentation, experimental protocols, and the exploration of potential signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source and Geographical Origin
Angulatin K is exclusively isolated from the root bark of Celastrus angulatus , a deciduous climbing shrub belonging to the Celastraceae family.[1]
Geographical Distribution: The native range of Celastrus angulatus is concentrated in Central and Southern China .[1] It primarily thrives in the temperate biome, often found in mountainous thickets and on slopes at elevations ranging from 1,000 to 2,500 meters.
Quantitative Data on Sesquiterpenoid Polyol Esters from Celastrus angulatus
| Compound Class | Plant Part | Extraction Solvent | Isolated Compounds | Reference |
| Sesquiterpene Polyol Esters | Root Bark | Methanol | Angulatins V, W, X, and Putterine B | [2] |
| Sesquiterpene Polyol Esters | Root Bark | Methanol | A new sesquiterpene polyol ester (NW37) and three known compounds (NW13, NW16, NW35) | [3] |
| Sesquiterpene Polyol Esters | Root Bark | Not Specified | Three new insecticidal sesquiterpene polyol esters | [4] |
| Sesquiterpene Polyol Esters | Root Bark | Methanol | Three new insecticidal sesquiterpene polyol esters (Kupiteng esters A, B, and C) | [5] |
| Sesquiterpene Polyol Esters | Root Bark | Not Specified | Five new insecticidal sesquiterpenoids | [6] |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of sesquiterpene polyol esters from the root bark of Celastrus angulatus, which can be adapted for the specific isolation of Angulatin K.
Extraction and Isolation of Sesquiterpene Polyol Esters
Plant Material: Dried and pulverized root bark of Celastrus angulatus.
Extraction:
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The powdered root bark (e.g., 2.0 kg) is extracted with methanol (e.g., 6.0 L) under reflux for a specified duration (e.g., 4 times).
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The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
Preliminary Fractionation:
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The crude extract is adsorbed onto a D101 macroporous resin column.
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The column is eluted with a gradient of methanol in water (e.g., 5:5, 6:4, 7:3 v/v).
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Fractions are collected and analyzed by a suitable method, such as LC/DAD/MS. Fractions with similar profiles are combined.
Purification:
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The combined fractions are subjected to repeated column chromatography on silica gel.
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Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure sesquiterpene polyol esters.
Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:
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High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
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Infrared (IR) Spectroscopy
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Ultraviolet (UV) Spectroscopy
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One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).
Experimental Workflow for Isolation
Biosynthesis and Biological Activity
Biosynthesis of Dihydro-β-agarofuran Sesquiterpenoids
Angulatin K belongs to the dihydro-β-agarofuran class of sesquiterpenoids, which are characteristic secondary metabolites of the Celastraceae family. The biosynthesis of these complex molecules involves the cyclization of farnesyl pyrophosphate (FPP) to form the core sesquiterpene skeleton, followed by a series of oxidative modifications (hydroxylations) and subsequent esterifications with various organic acids.
Reported Biological Activities of Related Compounds
While specific studies on the signaling pathways modulated by Angulatin K are limited, numerous dihydro-β-agarofuran sesquiterpenoids isolated from Celastrus species have demonstrated a range of biological activities, including:
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Insecticidal and Antifeedant Activity: Many compounds from C. angulatus exhibit potent insecticidal properties.
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Cytotoxic and Anti-proliferative Activity: Several sesquiterpenes from the Celastraceae family have shown cytotoxicity against various cancer cell lines.[7][8]
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Multidrug Resistance (MDR) Reversal: Some dihydro-β-agarofuran sesquiterpenoids have been found to reverse multidrug resistance in cancer cells.[9]
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Anti-inflammatory Activity: Certain related compounds have shown potential anti-inflammatory effects.[7]
Postulated Signaling Pathways
Based on the reported cytotoxic and anti-proliferative activities of structurally similar dihydro-β-agarofuran sesquiterpenoids, it is plausible that Angulatin K may exert its effects through the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis. The following diagrams illustrate hypothetical signaling pathways that could be targeted by this class of compounds.
Potential Inhibition of Pro-Survival Signaling Pathways
Many cytotoxic natural products act by inhibiting pro-survival signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.
Potential Induction of Apoptotic Signaling Pathways
Cytotoxic compounds often induce apoptosis through the activation of intrinsic or extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.
Conclusion
Angulatin K, a sesquiterpene polyol ester from the root bark of Celastrus angulatus, represents a structurally complex natural product with potential for significant biological activity. While its insecticidal properties have been noted, the broader pharmacological potential, particularly in the context of cancer and inflammatory diseases, warrants further investigation. The methodologies for its isolation are well-established for this class of compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Angulatin K to fully understand its mechanism of action and to guide its potential development as a therapeutic agent. The information presented in this technical guide provides a solid foundation for such endeavors.
References
- 1. Dihydro-β-agarofuran sesquiterpenes from celastraceae species as anti-tumour-promoting agents: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three new insecticidal sesquiterpene polyol esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five new insecticidal sesquiterpenoids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two New β-Dihydroagarofuran Sesquiterpenes from Celastrus orbiculatus Thunb and Their Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
